molecular formula C7H16N2O2 B13451452 (S)-Methyl 2-amino-4-(dimethylamino)butanoate

(S)-Methyl 2-amino-4-(dimethylamino)butanoate

Cat. No.: B13451452
M. Wt: 160.21 g/mol
InChI Key: XOHHWGBRDXCSGE-LURJTMIESA-N
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Description

Methyl (2S)-2-amino-4-(dimethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes both amino and dimethylamino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-(dimethylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-amino-4-(dimethylamino)butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-(dimethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-4-(dimethylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-(dimethylamino)butanoate involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-4-(dimethylamino)butanoate is unique due to the presence of both amino and dimethylamino groups, which can impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (2S)-2-amino-4-(dimethylamino)butanoate

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-4-6(8)7(10)11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1

InChI Key

XOHHWGBRDXCSGE-LURJTMIESA-N

Isomeric SMILES

CN(C)CC[C@@H](C(=O)OC)N

Canonical SMILES

CN(C)CCC(C(=O)OC)N

Origin of Product

United States

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